molecular formula C11H13N B6155093 2-(3,5-dimethylphenyl)propanenitrile CAS No. 1260765-11-4

2-(3,5-dimethylphenyl)propanenitrile

Cat. No.: B6155093
CAS No.: 1260765-11-4
M. Wt: 159.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3,5-dimethylphenyl)propanenitrile can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as ethanol. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the nitrile group .

Another method involves the dehydration of 3,5-dimethylphenylpropanamide using phosphorus pentoxide (P4O10) as a dehydrating agent. This reaction removes water from the amide group, resulting in the formation of the nitrile compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenyl)propanenitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetonitrile: Lacks the methyl substitutions on the phenyl ring.

    3,5-Dimethylbenzyl cyanide: Similar structure but different functional group positioning.

    2-(3,5-Dimethylphenyl)ethanenitrile: Similar structure but with a shorter carbon chain.

Uniqueness

2-(3,5-dimethylphenyl)propanenitrile is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the nitrile group also provides versatility in chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

1260765-11-4

Molecular Formula

C11H13N

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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